Benzyl 6-fluoro-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 6-fluoro-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate typically involves a multi-step process. One common method includes the reaction of 1,4-dioxa-8-azaspiro[4.5]decane with benzyl bromide in the presence of a base, followed by fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture-sensitive intermediates from decomposing.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Automated synthesis modules can be employed to streamline the process, ensuring high radiochemical purity and specific activity .
Chemical Reactions Analysis
Types of Reactions
Benzyl 6-fluoro-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Fluorination: Introduction of fluorine atoms can be achieved using fluorinating agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various benzyl derivatives, while oxidation and reduction can produce corresponding oxides and reduced forms .
Scientific Research Applications
Benzyl 6-fluoro-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Medicine: Explored for its potential therapeutic properties, including as a radioligand for imaging studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 6-fluoro-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to possess high affinity for σ1 receptors, which are implicated in various neurological processes . The compound’s spirocyclic structure allows it to fit into the receptor’s binding site, modulating its activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane: Another spirocyclic compound with similar structural features and biological activity.
1,4-Dioxa-8-azaspiro[4.5]decane: A precursor in the synthesis of various spirocyclic compounds.
Uniqueness
Benzyl 6-fluoro-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate is unique due to its specific substitution pattern and fluorine atom, which can enhance its biological activity and stability . Its ability to act as a σ1 receptor ligand further distinguishes it from other similar compounds .
Properties
Molecular Formula |
C15H18FNO4 |
---|---|
Molecular Weight |
295.31 g/mol |
IUPAC Name |
benzyl 6-fluoro-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C15H18FNO4/c16-13-10-17(7-6-15(13)20-8-9-21-15)14(18)19-11-12-4-2-1-3-5-12/h1-5,13H,6-11H2 |
InChI Key |
HPVOPVHQSMNLDD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(C12OCCO2)F)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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